Nitromide

描述

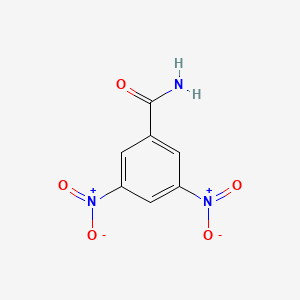

Structure

3D Structure

属性

IUPAC Name |

3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKWKUSGGZNXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045836 | |

| Record name | Nitromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Cream powder; [Alfa Aesar MSDS] | |

| Record name | Nitromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000016 [mmHg] | |

| Record name | Nitromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-81-3 | |

| Record name | 3,5-Dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nitromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DUJ3CMK8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Nitromide in Eimeria tenella

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of nitromide and related nitroaromatic compounds against the protozoan parasite Eimeria tenella, the causative agent of cecal coccidiosis in poultry. The primary mode of action involves the targeted inhibition of a key enzyme in the parasite's unique mannitol cycle, leading to a disruption of its life cycle, particularly during the sexual stages. This document details the underlying biochemical pathways, presents available quantitative data on drug efficacy, outlines relevant experimental protocols, and provides visual representations of the key processes to support further research and drug development efforts in the field of anticoccidial agents.

Introduction

Coccidiosis, caused by various species of the genus Eimeria, remains a significant economic burden on the global poultry industry. Eimeria tenella is a particularly pathogenic species, leading to hemorrhagic typhlitis, reduced weight gain, and increased mortality in infected birds. For decades, control of coccidiosis has relied heavily on the use of anticoccidial drugs. Among the earlier developed compounds, this compound (3,5-dinitrobenzamide) and its analogues have demonstrated efficacy against E. tenella. Understanding the precise mechanism by which these compounds exert their anticoccidial effect is crucial for optimizing their use, managing the development of drug resistance, and discovering novel therapeutic agents that target similar metabolic pathways.

The Mannitol Cycle: A Key Metabolic Pathway in Eimeria tenella

Eimeria tenella possesses a specialized metabolic pathway known as the mannitol cycle, which plays a pivotal role in the parasite's energy metabolism, particularly during the sexual stages of its life cycle and in the subsequent sporulation of oocysts. This cycle is a shunt of the glycolytic pathway and is not present in the avian host, making it an attractive target for chemotherapeutic intervention.

The mannitol cycle involves the conversion of fructose-6-phosphate to mannitol-1-phosphate, then to mannitol, which serves as a significant energy reserve. When energy is required, particularly for the energy-intensive process of sporulation outside the host, mannitol is converted back to fructose-6-phosphate, re-entering glycolysis.

Key Enzymes of the Mannitol Cycle

The mannitol cycle in Eimeria tenella is catalyzed by a series of enzymes:

-

Mannitol-1-phosphate dehydrogenase (M1PDH): This is the committed step in the pathway, converting fructose-6-phosphate to mannitol-1-phosphate.

-

Mannitol-1-phosphatase: This enzyme dephosphorylates mannitol-1-phosphate to yield mannitol.

-

Mannitol dehydrogenase: This enzyme is responsible for the reversible conversion of mannitol to fructose.

-

Hexokinase: This enzyme phosphorylates fructose to fructose-6-phosphate.

Mechanism of Action of this compound and Nitrophenide

Research has demonstrated that the anticoccidial activity of nitrophenide, a compound closely related to this compound, is primarily due to its inhibition of mannitol-1-phosphate dehydrogenase (M1PDH) in Eimeria tenella[1]. By blocking this crucial enzyme, nitrophenide effectively disrupts the mannitol cycle, leading to a depletion of the parasite's essential energy reserves.

This inhibition has a profound impact on the sexual stages of the parasite's life cycle, which are heavily reliant on mannitol production for the formation of oocysts. The disruption of this pathway leads to a significant reduction in oocyst shedding and impairs the viability of the oocysts that are produced. It has been observed that treatment with nitrophenide results in a 90% reduction in oocyst shedding in infected chickens[1]. Furthermore, the oocysts that are shed exhibit morphological abnormalities and a reduced capacity to sporulate, thus limiting the transmission of the parasite.

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound/nitrophenide on the mannitol cycle in Eimeria tenella.

Caption: Inhibition of M1PDH by this compound/Nitrophenide.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of nitrophenide against Eimeria tenella.

| Compound | Target Enzyme | IC50 | Reference |

| 3-Nitrophenyl disulfide (Nitrophenide) | Mannitol-1-phosphate dehydrogenase (M1PDH) | 3 µM |

| Treatment | Effect on Eimeria tenella in vivo | Quantitative Measure | Reference |

| Nitrophenide | Reduction in oocyst shedding | 90% reduction | [1] |

| Nitrophenide | Reduction in oocyst mannitol content | Dose-dependent reduction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Mannitol-1-Phosphate Dehydrogenase (M1PDH) Inhibition Assay

This protocol is a generalized spectrophotometric assay for M1PDH activity, which can be adapted to assess the inhibitory effects of compounds like this compound.

Objective: To determine the IC50 of a test compound against E. tenella M1PDH.

Materials:

-

Purified or partially purified M1PDH from E. tenella oocysts.

-

Assay buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 100 mM D-fructose 6-phosphate.

-

Cofactor: 10 mM NADH.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing assay buffer, NADH, and the M1PDH enzyme preparation.

-

Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, D-fructose 6-phosphate, to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Quantification of Mannitol in Eimeria tenella Oocysts

This protocol describes a general approach for the extraction and quantification of mannitol from oocysts using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the mannitol content in E. tenella oocysts following treatment with an anticoccidial compound.

Materials:

-

E. tenella oocysts (treated and untreated).

-

Extraction solvent: e.g., 80% ethanol.

-

Mechanical disruption method (e.g., bead beater, sonicator).

-

HPLC system with a suitable column for sugar alcohol separation (e.g., an Aminex HPX-87C column).

-

Refractive index detector (RID).

-

Mannitol standard solution.

Procedure:

-

Extraction:

-

Wash a known number of oocysts with distilled water.

-

Resuspend the oocysts in the extraction solvent.

-

Disrupt the oocysts using mechanical means to release the intracellular contents.

-

Centrifuge the mixture to pellet the cellular debris.

-

Collect the supernatant containing the extracted mannitol.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC column.

-

Elute the sample isocratically with an appropriate mobile phase (e.g., deionized water).

-

Detect the mannitol peak using the refractive index detector.

-

Quantify the mannitol concentration by comparing the peak area to a standard curve generated from known concentrations of mannitol.

-

In Vivo Anticoccidial Efficacy Trial

This protocol outlines a standard in vivo trial to evaluate the efficacy of an anticoccidial drug in chickens.

Objective: To determine the effect of a test compound on oocyst shedding and lesion scores in E. tenella-infected chickens.

Materials:

-

Coccidia-free broiler chickens.

-

Eimeria tenella oocysts for infection.

-

Medicated and non-medicated feed.

-

Cages for housing birds in separate groups.

-

McMaster counting chamber for oocyst enumeration.

Procedure:

-

Randomly allocate chickens to different treatment groups (e.g., uninfected untreated, infected untreated, infected treated with different doses of the test compound).

-

Provide each group with the corresponding feed for a specified period before and after infection.

-

Infect the chickens in the relevant groups with a known dose of sporulated E. tenella oocysts via oral gavage.

-

Monitor the birds daily for clinical signs of coccidiosis.

-

Collect fecal samples from each group at specified time points post-infection.

-

Determine the number of oocysts per gram of feces (OPG) using the McMaster technique.

-

At the end of the trial period, euthanize the birds and perform post-mortem examinations.

-

Score the cecal lesions based on a standardized scoring system (e.g., 0 to 4).

-

Analyze the data to determine the effect of the treatment on oocyst shedding, lesion scores, and other parameters like weight gain and feed conversion ratio.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the key experimental procedures described above.

Caption: Workflow for M1PDH Inhibition Assay.

Caption: Workflow for Mannitol Quantification.

Conclusion

The primary mechanism of action of this compound and related compounds against Eimeria tenella is the inhibition of mannitol-1-phosphate dehydrogenase, a critical enzyme in the parasite's mannitol cycle. This targeted disruption of a key metabolic pathway, which is absent in the host, underscores the potential for developing highly selective and effective anticoccidial drugs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat coccidiosis in poultry. Further research to fully elucidate the structure-activity relationships of M1PDH inhibitors and to explore other potential targets within the mannitol cycle could lead to the development of novel and more potent anticoccidial agents.

References

Synthesis and Characterization of 3,5-Dinitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3,5-dinitrobenzamide, a key intermediate in the development of various pharmaceuticals and other specialty chemicals. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the scientific workflows.

Synthesis of 3,5-Dinitrobenzamide

The synthesis of 3,5-dinitrobenzamide is a multi-step process commencing from benzoic acid. The overall synthetic pathway involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by conversion to the more reactive acyl chloride, and subsequent amidation to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

This procedure involves the nitration of benzoic acid using a mixture of concentrated sulfuric and nitric acids.

-

Materials: Benzoic acid, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), ice, distilled water, 50% ethanol.

-

Procedure:

-

In a round-bottomed flask, dissolve benzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath and slowly add fuming nitric acid dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude 3,5-dinitrobenzoic acid.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from 50% ethanol to obtain pure 3,5-dinitrobenzoic acid.

-

Step 2: Synthesis of 3,5-Dinitrobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride.[1][2][3]

-

Materials: 3,5-dinitrobenzoic acid, thionyl chloride (SOCl₂), dry toluene.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, add 3,5-dinitrobenzoic acid and dry toluene.

-

Slowly add thionyl chloride to the suspension.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.[1]

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-dinitrobenzoyl chloride. This can be used in the next step without further purification.

-

Step 3: Synthesis of 3,5-Dinitrobenzamide

The final step involves the reaction of the acyl chloride with ammonia.

-

Materials: 3,5-dinitrobenzoyl chloride, concentrated aqueous ammonia (NH₃), ice, distilled water, ethanol.

-

Procedure:

-

In a beaker, cool a concentrated aqueous ammonia solution in an ice bath.

-

Slowly add the crude 3,5-dinitrobenzoyl chloride to the cold ammonia solution with vigorous stirring. A precipitate will form immediately.

-

Continue stirring for 15-20 minutes in the ice bath.

-

Filter the solid product and wash with copious amounts of cold water to remove any unreacted ammonia and ammonium chloride.

-

Dry the crude 3,5-dinitrobenzamide.

-

Purify the product by recrystallization from ethanol.[4]

-

Characterization of 3,5-Dinitrobenzamide

The synthesized 3,5-dinitrobenzamide is characterized by its physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Observed Value |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 183-186 °C |

| Molecular Formula | C₇H₅N₃O₅[5] |

| Molecular Weight | 211.13 g/mol |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO[4] |

Spectroscopic Data

Infrared (IR) Spectroscopy

-

Experimental Protocol: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is ground with spectroscopic grade KBr and pressed into a thin, transparent disk.

-

Interpretation: The IR spectrum confirms the presence of the key functional groups in 3,5-dinitrobenzamide.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amide) |

| ~1680 | C=O stretching (amide I) |

| ~1620 | N-H bending (amide II) |

| ~1540 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, typically DMSO-d₆.

-

Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region and a broad signal for the amide protons.

Chemical Shift (δ) ppm Multiplicity Integration Assignment ~9.1 t 1H H-4 ~8.9 d 2H H-2, H-6 | ~8.3 (broad) | s | 2H | -CONH₂ |

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbon.

Chemical Shift (δ) ppm Assignment ~163 C=O ~148 C-3, C-5 ~136 C-1 ~127 C-2, C-6 | ~120 | C-4 |

-

Mass Spectrometry (MS)

-

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source.

-

Interpretation: The mass spectrum confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure.[6]

| m/z | Assignment |

| 211 | [M]⁺ (Molecular ion) |

| 195 | [M - NH₂]⁺ |

| 165 | [M - NO₂]⁺ |

| 149 | [M - NH₂ - NO]⁺ |

| 119 | [M - 2NO₂]⁺ |

| 75 | [C₆H₃]⁺ |

Safety Precautions

-

Handle concentrated acids and thionyl chloride with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitroaromatic compounds can be sensitive to shock and heat; handle with care.

This technical guide provides a solid foundation for the synthesis and characterization of 3,5-dinitrobenzamide. Researchers are encouraged to consult additional literature and safety data sheets (SDS) before undertaking these procedures.

References

- 1. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. hansshodhsudha.com [hansshodhsudha.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3,5-Dinitrobenzamide [webbook.nist.gov]

- 6. 3,5-Dinitrobenzamide [webbook.nist.gov]

An In-depth Technical Guide on the Discovery and History of Nitromide as a Coccidiostat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitromide, chemically known as 3,5-dinitrobenzamide, emerged in the late 1950s as a significant development in the fight against avian coccidiosis, a parasitic disease of major economic importance in the poultry industry. Developed by researchers at Dr. Salsbury's Laboratories, this compound was a key active ingredient in the commercial coccidiostat Unistat®. This guide provides a comprehensive technical overview of the discovery, history, and scientific investigation of this compound as a coccidiostat. It details the pivotal early efficacy studies, experimental protocols, and the eventual decline in its use.

Discovery and Early Development

The pioneering work on the coccidiostatic properties of this compound was conducted by Dr. Neal F. Morehouse and W.C. McGuire at Dr. Salsbury's Laboratories in Charles City, Iowa. Their research in the mid- to late-1950s identified 3,5-dinitrobenzamide as a potent agent against Eimeria tenella, the causative agent of severe cecal coccidiosis in chickens.

Initial screenings of various substituted benzamides revealed the promising activity of this compound. These findings were first reported in publications in 1957 and 1959, which laid the groundwork for its commercial development. Dr. Salsbury's Laboratories, a prominent animal health company founded in 1923, was at the forefront of developing solutions for poultry diseases and played a crucial role in bringing this compound to the market.

Chemical Structure and Synthesis

This compound is a synthetic compound with the following chemical structure:

Chemical Name: 3,5-dinitrobenzamide Molecular Formula: C₇H₅N₃O₅ Molecular Weight: 211.13 g/mol

The synthesis of 3,5-dinitrobenzamide for use as a coccidiostat typically involves the nitration of benzoyl chloride, followed by amidation. A general synthetic pathway is outlined below.

An In-depth Technical Guide to Nitromide (3,5-Dinitrobenzamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, chemically known as 3,5-Dinitrobenzamide, is a synthetic nitroaromatic compound with established antiparasitic and antibacterial properties. It has been primarily utilized in veterinary medicine as a coccidiostat for the prevention of coccidiosis in poultry, a significant intestinal disease caused by protozoan parasites of the genus Eimeria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and the current understanding of the biological mechanism of action of this compound. The information is curated to support researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is a benzamide derivative characterized by the presence of two nitro groups at the 3 and 5 positions of the benzene ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3,5-Dinitrobenzamide[1] |

| Synonyms | This compound, NSC 60719[1] |

| CAS Number | 121-81-3[1][2] |

| Molecular Formula | C₇H₅N₃O₅[2][3] |

| Molecular Weight | 211.13 g/mol [2][3] |

| SMILES | O=C(N)C1=CC(--INVALID-LINK--=O)=CC(--INVALID-LINK--=O)=C1[1][2] |

| InChI Key | UUKWKUSGGZNXGA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light-colored solid/powder | [4] |

| Melting Point | 182.0 °C | [5] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL) or 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL). | [4] |

| Stability | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Stock solutions can be stored at -80°C for up to 2 years or -20°C for 1 year. | [1][4] |

| pKa | Data not readily available in the provided search results. | |

| LogP | 0.6019 | [2] |

Biological and Pharmacological Properties

This compound is primarily recognized for its anticoccidial activity. Its broader antimicrobial potential is also an area of research.

Table 3: Biological and Pharmacological Profile of this compound

| Aspect | Description |

| Primary Use | Coccidiostat in poultry feed to prevent infections by Eimeria species.[1] |

| Spectrum of Activity | Antibacterial and anti-parasitic.[1][4] Also shows some antifungal activity. |

| Mechanism of Action (Proposed) | The precise mechanism of coccidiostatic action is not fully elucidated. However, related dinitro compounds are known to interfere with mitochondrial respiration. The active component of nicarbazin (a dinitrocarbanilide) is thought to uncouple mitochondrial function in coccidia. For other microorganisms, dinitrobenzamides have been proposed to inhibit decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. It is plausible that this compound's efficacy as a coccidiostat involves the disruption of cellular energy metabolism in the parasite. |

| Toxicity | Acute oral LD50 in rats is not specified in the provided results, but for nitroaromatic compounds, toxicity can vary. It is classified as harmful if swallowed. |

Experimental Protocols

Synthesis of this compound (3,5-Dinitrobenzamide)

The synthesis of this compound can be achieved through a two-step process starting from benzoic acid.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

-

Materials: Benzoic acid, concentrated sulfuric acid (98%), fuming nitric acid.

-

Procedure:

-

In a round-bottom flask, dissolve benzoic acid in concentrated sulfuric acid with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid to the mixture while keeping the temperature controlled.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating as specified in detailed literature procedures.

-

Pour the reaction mixture onto ice to precipitate the crude 3,5-dinitrobenzoic acid.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dinitrobenzoic acid.

-

Step 2: Conversion of 3,5-Dinitrobenzoic Acid to 3,5-Dinitrobenzamide

-

Materials: 3,5-Dinitrobenzoic acid, thionyl chloride (or oxalyl chloride), ammonia source (e.g., ammonium hydroxide or ammonia gas).

-

Procedure:

-

Convert 3,5-dinitrobenzoic acid to its more reactive acid chloride derivative. This is typically done by refluxing the acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting crude 3,5-dinitrobenzoyl chloride in an inert anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Slowly add a source of ammonia (e.g., concentrated ammonium hydroxide or by bubbling ammonia gas) to the solution of the acid chloride with vigorous stirring and cooling in an ice bath.

-

The 3,5-dinitrobenzamide will precipitate out of the solution.

-

Filter the solid product, wash with cold water and then a small amount of cold solvent to remove impurities.

-

Dry the product under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

-

Analytical Method for this compound in Poultry Feed

This protocol outlines a general procedure for the determination of this compound in animal feed using High-Performance Liquid Chromatography (HPLC).

-

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

-

Reagents and Materials: Acetonitrile (HPLC grade), water (HPLC grade), this compound standard, solid-phase extraction (SPE) cartridges.

-

Sample Preparation (Extraction):

-

Weigh a representative sample of the ground feed.

-

Extract the sample with acetonitrile by shaking or sonication.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive recovery.

-

Combine the supernatants.

-

-

Sample Clean-up (Solid-Phase Extraction):

-

Evaporate the acetonitrile from the combined extracts under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent.

-

Pass the reconstituted extract through a pre-conditioned SPE cartridge to remove interfering matrix components.

-

Wash the cartridge with a weak solvent to elute any remaining interferences.

-

Elute the this compound from the cartridge with a stronger solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A suitable mixture of acetonitrile and water (isocratic or gradient elution may be used).

-

Flow Rate: Typically 1.0 mL/min.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).

-

Quantification: Create a calibration curve using standard solutions of this compound. Compare the peak area of the sample to the calibration curve to determine the concentration.

-

Proposed Mechanism of Action and Signaling Pathways

The exact molecular mechanism of this compound's coccidiostatic action is not fully elucidated. However, based on the known effects of other nitroaromatic compounds and coccidiostats, a plausible mechanism involves the disruption of the parasite's energy metabolism through interference with the mitochondrial electron transport chain.

A proposed target for some dinitroaniline compounds is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. Inhibition of this complex would disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately, cell death.

During an Eimeria infection, various host cell signaling pathways are modulated by the parasite to facilitate its invasion and replication. These include the NF-κB and MAPK signaling pathways, which are involved in the host's inflammatory response. While this compound's direct effect on these host pathways is not established, its action on the parasite would indirectly impact the host's response to the infection by reducing the parasitic load.

Conclusion

This compound (3,5-Dinitrobenzamide) remains a compound of interest due to its established efficacy as a coccidiostat. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and the current understanding of its mechanism of action. Further research into its precise molecular targets and signaling pathway interactions within Eimeria species could lead to the development of more potent and specific second-generation anticoccidial drugs. The provided protocols offer a foundation for researchers to build upon in their investigations of this and related nitroaromatic compounds.

References

The Biological Activity of Nitromide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, chemically known as 3,5-dinitrobenzamide, is a nitroaromatic compound that has historically been utilized in veterinary medicine as a coccidiostat. The presence of two nitro groups on the benzamide scaffold is a key determinant of its biological activity. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on their antimicrobial, antiparasitic, and anticancer properties. The guide summarizes quantitative data, details experimental protocols, and visualizes key mechanisms and workflows to support further research and development in this area. The biological activity of many nitro compounds is attributed to the enzymatic reduction of the nitro group, a process that generates reactive nitrogen species capable of inducing cellular damage in target organisms.

Antiparasitic Activity

This compound's primary application is as a coccidiostat for the control of protozoan parasites of the genus Eimeria in poultry. While specific quantitative data for this compound is not extensively available in recent literature, its derivatives and other nitro compounds have been evaluated for various antiparasitic activities.

Quantitative Data: Antiparasitic Activity of Nitro Compounds

| Compound/Derivative | Parasite | Assay Type | Activity Metric | Value | Reference |

| Glabridin | Eimeria tenella | Reproduction Inhibition Assay | MIC50 | 5.28 µg/ml | [1] |

| Glabridin | Eimeria tenella | Reproduction Inhibition Assay | MIC75 | 21.43 µg/ml | [1] |

| Nutmeg Oil | Eimeria tenella | Reproduction Inhibition Assay | % Inhibition | 35.5 - 49.5% | [1] |

Experimental Protocols: Anticoccidial Activity Assays

This assay evaluates the ability of a compound to inhibit the invasion of Eimeria tenella sporozoites into host cells and their subsequent development.

-

Parasite Preparation: Oocysts of E. tenella are excysted to release sporozoites.

-

Cell Culture: Madin-Darby bovine kidney (MDBK) cells are seeded in 96-well plates and cultured to form a monolayer.

-

Treatment: Sporozoites are pre-incubated with various concentrations of the test compound before being added to the MDBK cell monolayer.

-

Invasion and Development: The treated sporozoites are allowed to invade and develop within the host cells for a set period (e.g., 24-48 hours).

-

Quantification: The number of intracellular parasites is quantified using methods such as qPCR to determine the extent of inhibition. The 50% inhibitory concentration (IC50) is then calculated.

This assay assesses the effect of a compound on the maturation of non-infective oocysts into infective sporulated oocysts.

-

Oocyst Collection: Unsporulated oocysts are collected from the feces of infected animals.

-

Treatment: The oocysts are incubated in a solution containing the test compound at various concentrations.

-

Sporulation: The oocysts are incubated under conditions that promote sporulation (e.g., aeration at 27°C) for a defined period.

-

Evaluation: The percentage of sporulated oocysts is determined by microscopic examination. A reduction in the sporulation rate compared to untreated controls indicates anticoccidial activity.

Proposed Mechanism of Action: Coccidiostatic Effect

The anticoccidial activity of some nitro compounds is linked to the inhibition of key metabolic pathways in the parasite. For instance, the coccidiostat nitrophenide has been shown to inhibit mannitol-1-phosphate dehydrogenase, a crucial enzyme in the mannitol cycle of Eimeria tenella, thereby disrupting the parasite's energy metabolism[2]. It is plausible that this compound and its derivatives may share a similar mechanism of action.

References

- 1. In vitro activity of selected natural products against Eimeria tenella sporozoites using reproduction inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrophenide (Megasul) blocks Eimeria tenella development by inhibiting the mannitol cycle enzyme mannitol-1-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitromide (3,5-Dinitrobenzamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, systematically known by its IUPAC name 3,5-Dinitrobenzamide, is an aromatic amide with the molecular formula C₇H₅N₃O₅.[1][2][3] It serves as a crucial scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.[2][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and mechanism of action, with a focus on its applications in drug discovery and development, particularly as an antimicrobial agent.

Chemical and Physical Properties

3,5-Dinitrobenzamide is a stable, off-white to pale yellow crystalline powder under normal conditions.[2][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₅N₃O₅ | [1][2][3] |

| IUPAC Name | 3,5-Dinitrobenzamide | [1][3] |

| CAS Number | 121-81-3 | [1][2][6] |

| Molecular Weight | 211.13 g/mol | [1][2][3] |

| Melting Point | 179 - 186 °C | [2][6] |

| Appearance | Off-white to pale yellow powder | [2] |

| Solubility | More soluble in polar organic solvents like DMSO and ethanol than in non-polar solvents. | [5] |

Synthesis of 3,5-Dinitrobenzamide

The synthesis of 3,5-Dinitrobenzamide and its derivatives generally starts from 3,5-dinitrobenzoic acid.[7][8] The carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with an appropriate amine.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzamide

This protocol describes a general two-step synthesis of the parent compound, 3,5-Dinitrobenzamide.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3,5-dinitrobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

-

Reflux the mixture gently in a fume hood until the solid 3,5-dinitrobenzoic acid has completely dissolved and gas evolution (HCl and SO₂) ceases. This typically takes 1-2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dinitrobenzoyl chloride, a yellow solid, can be used in the next step without further purification.[9]

Step 2: Synthesis of 3,5-Dinitrobenzamide

-

Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, the product, 3,5-Dinitrobenzamide, will precipitate out of the solution.

-

Collect the solid product by filtration, wash it with cold water to remove any ammonium chloride, and then with a small amount of cold solvent to remove impurities.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 3,5-Dinitrobenzamide.

Synthesis Workflow Diagram

Caption: General synthesis workflow for 3,5-Dinitrobenzamide.

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant interest for their potent antimicrobial properties, particularly against Mycobacterium tuberculosis and various fungal species.[1][7][10]

Antimycobacterial Activity

Several studies have highlighted the efficacy of 3,5-dinitrobenzamide derivatives as antitubercular agents.[10][11] The mechanism of action is believed to involve the inhibition of the decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[7][11]

Mechanism of Action: Inhibition of DprE1

The proposed mechanism for DprE1 inhibition by nitroaromatic compounds like 3,5-Dinitrobenzamide involves the following steps:

-

The nitro group of the compound is reduced by the FAD cofactor within the DprE1 enzyme, forming a reactive nitroso intermediate.

-

A cysteine residue (Cys387) in the active site of DprE1 then attacks this nitroso group.[7]

-

This results in the formation of a covalent bond between the drug and the enzyme, leading to irreversible inhibition of DprE1.[7]

-

The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, ultimately leading to cell death.

Signaling Pathway Diagram: DprE1 Inhibition

Caption: Proposed mechanism of DprE1 inhibition by 3,5-Dinitrobenzamide.

Antifungal Activity

Derivatives of 3,5-Dinitrobenzamide have also demonstrated fungicidal activity against various Candida species.[1] The mechanism of action is suggested to involve disruption of the fungal cell membrane.[1]

| Compound | Organism | MIC (µg/mL) | Reference |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | [1] |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | [1] |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | [1] |

Applications in Research and Drug Development

3,5-Dinitrobenzamide serves as a valuable scaffold for the development of new drugs due to several key attributes:

-

Versatile Synthesis: The straightforward synthesis allows for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[4][7]

-

Potent Biological Activity: Its demonstrated efficacy against clinically relevant pathogens like M. tuberculosis makes it a promising starting point for novel antibiotic development.[10][11]

-

Established Mechanism of Action: A clear understanding of its molecular target (DprE1) facilitates rational drug design and optimization.[7]

Conclusion

This compound (3,5-Dinitrobenzamide) is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, accessible synthesis, and potent, targeted biological activity make it an important lead structure in the ongoing search for new and effective antimicrobial agents. Further research into the optimization of its pharmacokinetic and toxicological profiles will be crucial in translating its therapeutic potential into clinical applications.

References

- 1. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Dinitrobenzamide | C7H5N3O5 | CID 4511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3,5-二硝基苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. hansshodhsudha.com [hansshodhsudha.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physicochemical Properties of Nitromide (3,5-Dinitrobenzamide) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of nitromide, also known as 3,5-dinitrobenzamide. The information is intended to support research, drug development, and quality control activities involving this compound. This document details the identity, chemical structure, physical and spectral properties of this compound powder, and provides standardized experimental protocols for their determination.

Chemical Identity and Structure

This compound is an organic compound with the systematic IUPAC name 3,5-dinitrobenzamide. It is characterized by a benzamide core substituted with two nitro groups at the 3 and 5 positions of the benzene ring.

| Identifier | Value |

| IUPAC Name | 3,5-dinitrobenzamide |

| Synonyms | This compound, 3,5-Dinitrobenzamide |

| CAS Number | 121-81-3 |

| Molecular Formula | C₇H₅N₃O₅[1][2][3] |

| Molecular Weight | 211.13 g/mol [3] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound (3,5-Dinitrobenzamide)

Physicochemical Properties

This compound is a solid, crystalline powder at room temperature.[4] Its physical properties are summarized in the table below.

| Property | Value |

| Appearance | White to yellow crystalline powder |

| Melting Point | 183-185 °C[3] |

| Density | 1.675 g/cm³[4] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol; limited solubility in non-polar solvents like hexane.[4] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided below.

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Spectra will show characteristic peaks for the aromatic protons and the amide protons. The specific chemical shifts will depend on the solvent used. |

| ¹³C NMR | The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, the other aromatic carbons, and the carbon of the amide group. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the aromatic C-H stretching, and the symmetric and asymmetric stretching of the nitro groups. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (211.13 g/mol ).[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound powder are provided below.

Synthesis of 3,5-Dinitrobenzamide

The synthesis of 3,5-dinitrobenzamide can be achieved through a two-step process starting from benzoic acid.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid [5][6]

-

In a round-bottomed flask, add benzoic acid to concentrated sulfuric acid and stir until dissolved.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to complete the reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the 3,5-dinitrobenzoic acid.

-

Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol to obtain pure 3,5-dinitrobenzoic acid.

Step 2: Synthesis of 3,5-Dinitrobenzamide

-

Convert the 3,5-dinitrobenzoic acid to its acid chloride by reacting with thionyl chloride or phosphorus pentachloride.

-

The resulting 3,5-dinitrobenzoyl chloride is then reacted with ammonia to form 3,5-dinitrobenzamide.

-

The crude product is purified by recrystallization.

Physicochemical Characterization Workflow

Melting Point Determination (Capillary Method)

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination (Equilibrium Method)

-

An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Particle Size Analysis (Laser Diffraction)

-

A small, representative sample of this compound powder is dispersed in a suitable medium (liquid or gas).

-

The dispersion is passed through a laser beam.

-

The scattered light pattern is detected and analyzed to determine the particle size distribution.

Bulk and Tapped Density Measurement

-

Bulk Density: A known mass of this compound powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is the ratio of mass to volume.

-

Tapped Density: The graduated cylinder containing the powder is mechanically tapped for a specified number of times until the volume no longer changes. The tapped density is the ratio of mass to the final volume.

Antimicrobial Mechanism of Action

This compound belongs to the class of nitroaromatic antimicrobial agents. The general mechanism of action for these compounds involves reductive bioactivation within the target microorganism.

The nitro group of this compound is reduced by bacterial nitroreductases to form highly reactive nitrogen species. These reactive intermediates can cause widespread cellular damage, including DNA strand breakage, protein inactivation, and disruption of cell membrane integrity, ultimately leading to bacterial cell death.[7][8][9] This broad mechanism of action makes the development of resistance more difficult for bacteria.

Safety and Handling

This compound powder should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a dust mask. It is harmful if swallowed.[3] Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound powder. The provided data and experimental protocols are intended to serve as a valuable resource for scientists and professionals engaged in the research and development of this compound. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of this compound-containing products.

References

- 1. 3,5-Dinitrobenzamide [webbook.nist.gov]

- 2. 3,5-Dinitrobenzamide [webbook.nist.gov]

- 3. 3,5-Dinitrobenzamide 97% | 121-81-3 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Nitromide (CAS No. 121-81-3)

For Researchers, Scientists, and Drug Development Professionals

Core Technical Data

Nitromide, identified by the CAS number 121-81-3, is a synthetic nitroaromatic compound with established antiparasitic and antibacterial properties.[1] It is primarily recognized for its application in veterinary medicine as a coccidiostat to control parasitic infections in poultry.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dinitrobenzamide | PubChem |

| Synonyms | This compound, 3,5-Dinitrobenzamide | |

| CAS Number | 121-81-3 | |

| Molecular Formula | C₇H₅N₃O₅ | |

| Molecular Weight | 211.13 g/mol | |

| Appearance | Powder | |

| Melting Point | 183-185 °C | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water. | [2] |

Quantitative Bioactivity Data

While specific IC50 or MIC values for this compound against Eimeria species were not found during the literature search, its bioactivity has been demonstrated in vivo. The following table presents effective concentrations in poultry feed for the prevention of coccidiosis-related symptoms.

| Parameter | Concentration in Feed | Effect | Source(s) |

| Prevention of Mortality | ≥ 0.025% | Complete prevention of death loss in chickens infected with Eimeria tenella. | [3] |

| Prevention of Hemorrhage | 0.05% | ~80% effective in preventing hemorrhage. | [3] |

| Prevention of Hemorrhage | 0.1% - 0.25% | Complete prevention of hemorrhage. | [3] |

Synthesis and Analysis

Synthesis Protocol

The synthesis of this compound (3,5-dinitrobenzamide) can be achieved in a two-step process from 3,5-dinitrobenzoic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with ammonia to form the amide.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of aromatic acid chlorides.[4]

-

Materials: 3,5-dinitrobenzoic acid, thionyl chloride (SOCl₂), dry toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, combine 3,5-dinitrobenzoic acid (0.01 mol) and dry toluene (40 mL).

-

Add thionyl chloride (1.6 mL, 0.02 mol) to the mixture.

-

Heat the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer detectable (typically 2-8 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and excess thionyl chloride. The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

-

Step 2: Synthesis of 3,5-Dinitrobenzamide (this compound)

This step involves the amidation of the synthesized acid chloride.

-

Materials: 3,5-dinitrobenzoyl chloride, aqueous ammonia.

-

Procedure:

-

Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable inert solvent like acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

A precipitate of 3,5-dinitrobenzamide will form.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Filter the solid product, wash with cold water to remove ammonium chloride, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 3,5-dinitrobenzamide. Recrystallization from ethanol can be performed for further purification.

-

Analytical Protocol: UPLC-MS/MS for Residue Analysis in Poultry Tissue

This protocol provides a general framework for the determination of this compound residues in poultry tissue, based on established methods for other veterinary drugs.[5][6][7]

-

Sample Preparation:

-

Homogenize 2-5 g of poultry tissue (muscle or liver).

-

Add an appropriate internal standard.

-

Extract the sample with an organic solvent such as acetonitrile or a mixture of acetonitrile and water, potentially with the addition of a small amount of acid (e.g., formic acid) to improve extraction efficiency.

-

Vortex or mechanically shake the sample for a set period (e.g., 10-15 minutes).

-

Centrifuge the sample to separate the solid and liquid phases.

-

The supernatant can be further cleaned up using Solid Phase Extraction (SPE). A C18 or polymeric reversed-phase cartridge would be suitable.

-

Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Conditions:

-

Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, with a particle size of less than 2 µm.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Appropriate for the UPLC column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 1-10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely to be effective for a dinitroaromatic compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification and confirmation, monitoring at least two transitions from the precursor ion to product ions.

-

-

Mechanism of Action and Biological Pathways

Hypothesized Mechanism of Action: Uncoupling of Oxidative Phosphorylation

While the precise molecular mechanism of this compound has not been definitively elucidated, it is hypothesized to act as an uncoupler of oxidative phosphorylation in the mitochondria of the parasite, similar to other dinitrophenol compounds.[8][9][10] This action disrupts the parasite's energy metabolism, leading to its death.

Uncouplers are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[9][10] The two nitro groups on the benzamide structure are strong electron-withdrawing groups, which can delocalize the negative charge of the deprotonated amide, allowing it to act as a protonophore.[9]

Host-Parasite Interaction: Immune Response to Eimeria Infection

Eimeria infection of the intestinal epithelium triggers a complex host immune response.[3][11][12][13] This response is crucial for controlling the parasite but also contributes to the pathology of coccidiosis. Anticoccidial drugs like this compound, by reducing the parasite load, indirectly modulate this host response.

The immune response to Eimeria involves both innate and adaptive immunity. Key components include the production of cytokines such as interferon-gamma (IFN-γ) and various interleukins, and the activation of T-lymphocytes (CD4+ and CD8+ cells).[11][12]

Concluding Remarks for Drug Development Professionals

This compound represents a class of nitroaromatic compounds with proven efficacy against coccidiosis. The hypothesized mechanism of action, the uncoupling of oxidative phosphorylation, presents a target that is distinct from many other anticoccidial drugs, which could be advantageous in overcoming drug resistance.

For future drug development, several avenues are worth exploring:

-

Structure-Activity Relationship (SAR) Studies: Modification of the benzamide structure could lead to compounds with improved efficacy, a broader spectrum of activity, and a better safety profile.

-

Mechanism of Action Studies: Definitive confirmation of the uncoupling mechanism and investigation into other potential targets would provide a more solid foundation for rational drug design.

-

Formulation Development: Investigating novel delivery systems could enhance the bioavailability and efficacy of this compound and its derivatives.

This technical guide provides a comprehensive overview of the current knowledge on this compound (CAS 121-81-3) and serves as a foundational resource for further research and development in the field of antiparasitic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Exploring the interplay between Eimeria spp. infection and the host: understanding the dynamics of gut barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Extention and interlaboratory comparison of an LC-MS/MS multi-class method for the determination of 15 different classes of veterinary drug residues in milk and poultry feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Overview of Poultry Eimeria Life Cycle and Host-Parasite Interactions [frontiersin.org]

- 13. Eimeria: Navigating complex intestinal ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Nitromide's Broader Antimicrobial Spectrum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromide, chemically known as 3,5-dinitrobenzamide, is a nitroaromatic compound historically recognized for its use as an antiparasitic agent, particularly as a coccidiostat in veterinary medicine. The broader antimicrobial potential of this compound and its derivatives, however, remains an area of active investigation. This technical guide provides a comprehensive overview of the existing research on the antimicrobial spectrum of this compound and related dinitrobenzamide compounds. It consolidates available quantitative data on its antifungal and antimycobacterial activities, details the experimental protocols for antimicrobial susceptibility testing, and visualizes the proposed mechanisms of action and experimental workflows through detailed diagrams. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its analogs.

Introduction

Nitro-containing compounds represent a significant class of antimicrobial agents with a broad spectrum of activity against various pathogens.[1] Their mechanism of action often involves the intracellular reduction of the nitro group, leading to the formation of cytotoxic intermediates that can inflict damage on essential biomolecules such as DNA and proteins.[2] this compound (3,5-dinitrobenzamide) is one such compound that has been used in veterinary medicine.[3] This guide delves into the exploratory studies that shed light on its wider antimicrobial activities, focusing on quantitative data and detailed methodologies to facilitate further research and development in this area.

Antifungal Activity of Dinitrobenzamide Derivatives

Recent studies have highlighted the antifungal potential of 3,5-dinitrobenzamide derivatives, particularly against pathogenic Candida species. The research suggests that these compounds may exert their antifungal effects through the disruption of the fungal cell membrane and interference with ergosterol synthesis.[4]

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of a 3,5-dinitrobenzamide derivative (ethyl 3,5-dinitrobenzoate) against various Candida species.[4]

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | >500 |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | 500 |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | >500 |

Proposed Antifungal Mechanism of Action

The antifungal action of 3,5-dinitrobenzamide derivatives is hypothesized to be a multi-target process. One of the primary proposed mechanisms involves the disruption of the fungal cell membrane integrity. Furthermore, in-silico modeling suggests that these compounds may interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[4]

Caption: Proposed antifungal mechanism of this compound derivatives.

Antimycobacterial Activity of Dinitrobenzamide Derivatives

Dinitrobenzamide compounds have also been investigated for their activity against Mycobacterium tuberculosis. These studies suggest a distinct mechanism of action compared to their antifungal properties, primarily targeting the mycobacterial cell wall synthesis.[5][6]

Quantitative Antimycobacterial Data

The table below presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected N-alkyl-3,5-dinitrobenzamides against Mycobacterium tuberculosis H37Rv.[6]

| Compound | R Group | MIC (µg/mL) | MBC (µg/mL) |

| 9 | n-hexyl | 1.25 | 2.5 |

| 10 | n-heptyl | 0.625 | 1.25 |

| 11 | n-octyl | 0.625 | 1.25 |

| 12 | n-nonyl | 1.25 | 2.5 |

| 13 | n-decyl | 2.5 | 5 |

Proposed Antimycobacterial Mechanism of Action

The antimycobacterial activity of dinitrobenzamides is thought to be mediated by the inhibition of decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1).[5] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death.[6]

Caption: Proposed antimycobacterial mechanism of dinitrobenzamides.

General Antimicrobial Mechanism of Nitro Compounds

A widely accepted mechanism for the antimicrobial action of nitro compounds involves their reduction within the microbial cell to form reactive nitrogen species (RNS). These highly reactive intermediates can cause widespread cellular damage, contributing to the broad-spectrum activity of these compounds.

Caption: General mechanism of antimicrobial action for nitro compounds.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the in vitro efficacy of antimicrobial compounds. The following sections detail the broth microdilution and disk diffusion methods, which are commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7][8]

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[7]

-

Preparation of Microorganism Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a growth-supporting broth.

-

Inoculation: Each well is inoculated with an equal volume of the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[8][9]

-

Inoculum Preparation and Plating: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.

-

Reading Results: The diameter of the zone of inhibition (the clear area around the disk with no microbial growth) is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of a compound.

Caption: Generalized workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The available evidence suggests that this compound and its dinitrobenzamide derivatives possess significant antifungal and antimycobacterial properties. The proposed mechanisms of action, involving disruption of the fungal cell membrane and inhibition of mycobacterial cell wall synthesis, offer promising avenues for the development of novel therapeutic agents. However, a notable gap exists in the scientific literature regarding the broader antibacterial and antiprotozoal spectrum of this compound. While its historical use provides some indication of its activity, comprehensive quantitative data from in vitro studies against a wide range of Gram-positive and Gram-negative bacteria, as well as various protozoan parasites, is currently lacking.

Future research should focus on systematic in vitro screening of this compound against a diverse panel of clinically relevant microbial pathogens to fully elucidate its antimicrobial spectrum. Mechanistic studies are also warranted to further detail the specific molecular targets and pathways involved in its antimicrobial action. Such investigations are essential to unlock the full therapeutic potential of this nitro compound and to guide the rational design of new, more potent, and selective antimicrobial agents based on the dinitrobenzamide scaffold.

References

- 1. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apec.org [apec.org]

Methodological & Application

Application Notes and Protocols: Nitromide Dosage Calculation for Poultry Feed

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide (3,5-Dinitrobenzamide) is an anticoccidial agent historically used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. Effective dosage calculation is critical to ensure both the efficacy of the treatment and the safety of the birds. These application notes provide a summary of dosage information, detailed experimental protocols for efficacy evaluation, and a proposed mechanism of action.

Data Presentation: this compound Dosage and Efficacy